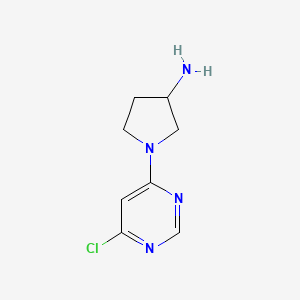![molecular formula C16H23FN2O2 B13408050 Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate CAS No. 77278-77-4](/img/structure/B13408050.png)
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is a sterically congested piperazine derivative. This compound is notable for its unique structural features, including a piperazine ring in a chair conformation with di-equatorial substitution. It has applications in various fields, particularly in the design of novel sigma-2 ligands .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be achieved through several synthetic routes. One notable method involves a modified Bruylants approach. This method includes the trapping of an iminium intermediate with an organometallic reagent, such as an alkynyl Grignard reagent . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic attack on the iminium intermediate .
Analyse Chemischer Reaktionen
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel sigma-2 ligands and other pharmacologically active compounds.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can modulate various cellular pathways, leading to pharmacological effects. The compound’s steric properties and electronic configuration play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate:
1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Eigenschaften
CAS-Nummer |
77278-77-4 |
|---|---|
Molekularformel |
C16H23FN2O2 |
Molekulargewicht |
294.36 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
InChI-Schlüssel |
QRQNVSYQXRMJLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


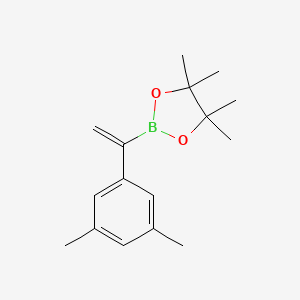
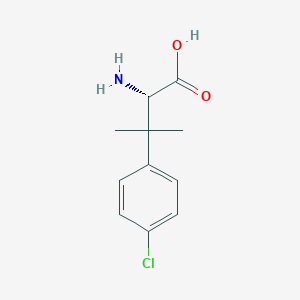
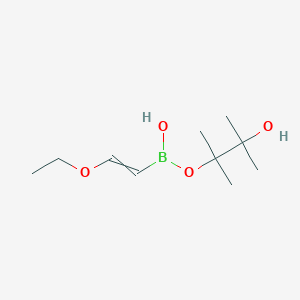
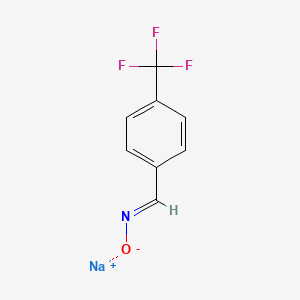
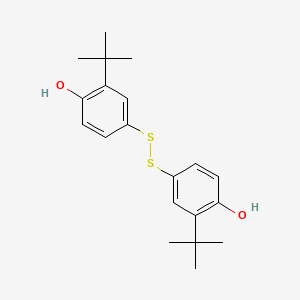
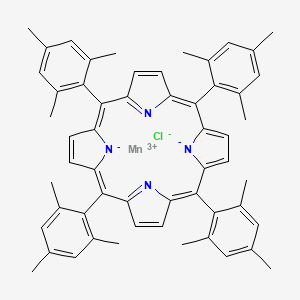
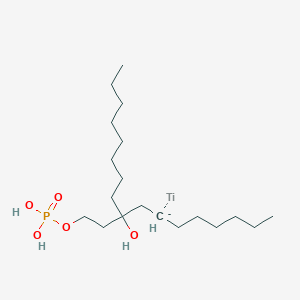

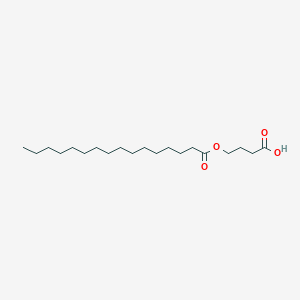
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

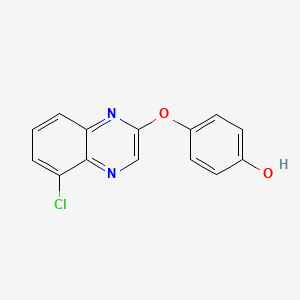
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
